molecular formula C9H11BrClNOS B3288360 N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide CAS No. 851903-52-1

N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide

Cat. No.: B3288360
CAS No.: 851903-52-1
M. Wt: 296.61 g/mol
InChI Key: NLZAEWWOYAJKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide is a bromothiophene-containing acetamide derivative. Its structure features a 5-bromothiophen-2-ylmethyl group attached to a 2-chloro-N-ethylacetamide backbone. The bromothiophene moiety contributes to its electronic and steric properties, while the chloro and ethyl substituents on the acetamide may influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNOS/c1-2-12(9(13)5-11)6-7-3-4-8(10)14-7/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZAEWWOYAJKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(S1)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205645
Record name N-[(5-Bromo-2-thienyl)methyl]-2-chloro-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851903-52-1
Record name N-[(5-Bromo-2-thienyl)methyl]-2-chloro-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851903-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Bromo-2-thienyl)methyl]-2-chloro-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with N-ethyl-2-chloroacetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The chloroacetamide group may also contribute to its bioactivity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide, the following table compares its structure and inferred properties with related compounds:

Compound Name Substituents/Backbone Key Features Biological Activity Reference
This compound Bromothiophenylmethyl, 2-chloro-N-ethylacetamide High lipophilicity (Br, Cl), moderate steric bulk (ethyl) Not reported (hypothetical: antimicrobial/antineoplastic)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Bromothiophenyl-oxoethyl + piperazinyl quinolone Enhanced π-stacking (quinolone), polar oxo group Antibacterial (Gram-positive/-negative)
Tasisulam Sodium Bromothiophenyl sulfonyl + dichlorobenzamide Sulfonamide linker, sodium salt (improved solubility) Antineoplastic (LY-573636.Na )
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide Chlorophenylmethyl + cyanoacetamide Electron-withdrawing cyano group, Cl substituent Antimicrobial (structural similarity to benzylpenicillin)
N-[2-(5-(methylthio)thiophen-2-yl)-2-oximinoethyl]quinolones Methylthio-thiophenyl + oximinoethyl quinolone Thioether (lipophilic), oximino (polar) Antibacterial (broad-spectrum)

Key Observations:

Bromothiophene Motif: The bromothiophenyl group is recurrent in antibacterial and antineoplastic agents. Its electron-rich aromatic system may facilitate target binding (e.g., enzyme inhibition via π-π interactions) .

Acetamide Modifications :

  • The 2-chloro-N-ethylacetamide in the target compound contrasts with oxoethyl () or sulfonamide () linkers in analogs. The ethyl group may reduce metabolic degradation compared to smaller alkyl chains (e.g., methyl).
  • Chlorine at the acetamide’s α-position could increase electrophilicity, affecting reactivity or toxicity.

Biological Activity Trends: Quinolone derivatives with bromothiophenyl-oxoethyl groups exhibit potent antibacterial activity, suggesting that the target compound’s bromothiophenylmethyl group could similarly enhance bioactivity . Tasisulam Sodium’s antineoplastic activity highlights the therapeutic relevance of bromothiophenyl-sulfonamide hybrids, though the target compound lacks a sulfonamide linker .

Research Implications and Gaps

Structure-Activity Relationships (SAR): Systematic comparisons with chloro-, cyano-, or methylthio-substituted analogs (e.g., –7) could elucidate substituent effects on activity and toxicity.

Biological Activity

N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound features a bromothiophene moiety that is known for its reactivity and biological interactions. The chloroacetamide group enhances its potential as a bioactive agent. The compound's molecular formula is C9H10BrClN2OC_9H_{10}BrClN_2O with a molecular weight of approximately 296.62 g/mol .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The bromothiophene moiety may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria and certain pathogenic yeasts. A comparative analysis showed that:

PathogenActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

These findings suggest that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Potential

In addition to its antimicrobial activity, preliminary studies suggest potential anticancer effects. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, with some assays indicating cytotoxic effects at certain concentrations. The mechanism may involve the disruption of cellular signaling pathways essential for cancer cell survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various chloroacetamides, including this compound, demonstrated that compounds with halogenated phenyl groups exhibited enhanced antimicrobial activity due to increased lipophilicity, allowing better penetration through cell membranes .
  • Cytotoxicity Assay : In vitro assays on cancer cell lines showed that the compound could reduce cell viability significantly, suggesting its potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms involved.
  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity based on structural features. These models indicate that modifications in substituents can significantly affect the compound's efficacy against various pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential alkylation and amidation steps. For example:

Alkylation : React 5-bromothiophene-2-carbaldehyde with ethylamine under reductive conditions (e.g., sodium triacetoxyborohydride in THF) to form the secondary amine intermediate .

Amidation : Treat the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Optimization includes controlling temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios to minimize side reactions like over-alkylation. Monitoring via TLC and purification via column chromatography ensures high yields (>70%) .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare 1H^1H/13C^{13}C NMR peaks to theoretical predictions (e.g., δ ~4.2 ppm for the methylene adjacent to the acetamide group) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 363.8) .
  • Elemental Analysis : Validate C, H, N, and halogen percentages within ±0.3% of theoretical values.

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Methodological Answer :

  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
  • Melting Point Analysis : Determine thermal stability (e.g., 120–125°C).
  • Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers to guide formulation for biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Bioavailability : Adjust formulations (e.g., PEGylation for solubility) to enhance cellular uptake.
  • Structural Analogs : Compare activity with derivatives (e.g., replacing bromine with chlorine) to identify pharmacophore elements .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-bromothiophene moiety acts as a directing group in Suzuki-Miyaura couplings. Computational studies (e.g., DFT) reveal:

  • Electrophilic Reactivity : The bromine atom’s electron-withdrawing effect enhances aryl halide activation.
  • Steric Effects : The methylene bridge reduces steric hindrance, favoring Pd-catalyzed coupling with boronic acids at 80°C .

Q. What computational methods are effective in predicting the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against homology models of bacterial enzymes (e.g., Salmonella histidine kinase) to identify binding poses with ΔG < −8 kcal/mol.
  • MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with active-site residues .
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. bromo) on IC50_{50} values using Hammett parameters .

Q. How can crystallography techniques like SHELX validate the compound’s 3D structure?

  • Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution (<1.0 Å) data.
  • Refinement (SHELXL) : Apply full-matrix least-squares refinement to achieve R1_1 < 0.05. Validate geometric parameters (e.g., C-Br bond length: 1.89–1.91 Å) against Cambridge Structural Database entries .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial efficacy may stem from:
    • Strain Variability : Test against gram-negative (E. coli) vs. gram-positive (S. aureus) bacteria.
    • Resazurin Assay vs. Broth Dilution : Normalize MIC values using standardized inoculum sizes (1×105^5 CFU/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.